4-chloro-N-phenylpyrimidin-2-amine
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Overview
Description
4-chloro-N-phenylpyrimidin-2-amine is a chemical compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism Of Action
The mechanism of action of 4-chloro-N-phenylpyrimidin-2-amine involves the inhibition of specific enzymes that play a role in various biological processes. This inhibition occurs through the binding of the compound to the active site of the enzyme, which disrupts its normal function.
Biochemical And Physiological Effects
4-chloro-N-phenylpyrimidin-2-amine has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. These effects are thought to be due to the compound's ability to inhibit specific enzymes involved in these processes.
Advantages And Limitations For Lab Experiments
One advantage of using 4-chloro-N-phenylpyrimidin-2-amine in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the mechanisms of these enzymes and their role in biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 4-chloro-N-phenylpyrimidin-2-amine. One area of focus is the development of new drugs based on this compound, particularly for the treatment of cancer and viral infections. Another area of interest is the study of the compound's potential use as a tool for understanding the mechanisms of specific enzymes and their role in biological processes. Additionally, further research is needed to better understand the compound's toxicity and potential side effects.
Synthesis Methods
The synthesis of 4-chloro-N-phenylpyrimidin-2-amine involves the reaction of 4-chloropyrimidine with aniline in the presence of a catalyst. This process yields a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
The scientific research application of 4-chloro-N-phenylpyrimidin-2-amine is primarily focused on its potential use as a drug candidate. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
4-chloro-N-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-6-7-12-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFKGFRWERSGIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587494 |
Source
|
Record name | 4-Chloro-N-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-phenylpyrimidin-2-amine | |
CAS RN |
52057-92-8 |
Source
|
Record name | 4-Chloro-N-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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